6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine
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Overview
Description
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine is a compound that belongs to the class of trifluoromethylated heterocycles. The trifluoromethyl group (-CF₃) is known for its significant impact on the chemical and biological properties of molecules, often enhancing their stability, lipophilicity, and bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyl iodide (CF₃I) and a photocatalyst under visible light irradiation . Another approach involves the nucleophilic substitution of a suitable precursor with a trifluoromethylating agent like Ruppert’s reagent (CF₃SiMe₃) .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Tetrahydroquinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
Scientific Research Applications
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors by increasing the lipophilicity and electronic effects of the molecule . This can lead to the inhibition of key enzymes or modulation of receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Trifluoromethylquinolines: These compounds share the trifluoromethyl group and quinoline scaffold but may differ in the position of the substituents.
Trifluoromethylindoles: These compounds have a similar trifluoromethyl group but are based on an indole scaffold.
Uniqueness: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other trifluoromethylated heterocycles. The presence of the tetrahydroquinoline core can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)7-4-6-2-1-3-15-9(6)8(14)5-7/h4-5,15H,1-3,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBKJDSUDBSMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)C(F)(F)F)N)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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